1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the chemical formula CHN and a molecular weight of 191.24 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways. The structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is recognized for its diverse biological activities and utility in organic synthesis .
The compound is classified under pyrazolo[3,4-d]pyrimidines, which are known for their pharmacological properties. It is listed under the CAS number 116035-77-9 and is available for purchase from various chemical suppliers . The compound's unique structure contributes to its classification as a potential candidate for drug development, particularly in anticancer and anti-inflammatory therapies.
The synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
This synthetic pathway highlights the versatility of the compound's structure and its potential for further modifications.
The molecular structure of 1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine framework with specific substituents that influence its chemical properties. Key structural data includes:
The arrangement of atoms within the molecule suggests potential sites for chemical reactivity and interaction with biological targets.
1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:
These reactions underline the compound's versatility as a building block in organic synthesis.
The mechanism of action for 1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily revolves around its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds within this class can inhibit key kinases involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and ErbB2 kinases. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest at critical phases, demonstrating significant anticancer activity .
The physical properties of 1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into functional groups present within the compound, confirming its structure through characteristic absorption peaks and chemical shifts.
The scientific applications of 1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are diverse:
This compound's unique properties make it an important subject of study within medicinal chemistry and related fields.
Bioisosteric modifications of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold enable targeted modulation of physicochemical properties and receptor interactions. Substituent variations at the N1, C3, and C6 positions significantly influence kinase selectivity and binding affinity. In RET kinase inhibitors, replacing the 4-phenoxyphenyl group at C3 with an isoxazole moiety enhanced hydrogen bonding with Lys758, improving potency against gatekeeper mutants (V804L/M) while maintaining selectivity over non-target kinases [2]. Similarly, FGFR inhibitor optimization demonstrated that pyrrolo[2,3-d]pyrimidin-4-amine derivatives accessed distinct hydrophobic regions compared to their pyrazolo counterparts, altering downstream signaling inhibition in gastric cancer models [3]. Strategic incorporation of bicyclic systems (e.g., naphthalene) at C3 further improved mutant EGFR (L858R/T790M/C797S) inhibition by extending into hydrophobic pockets, achieving IC50 values of 88 nM [9].
Table 1: Impact of Bioisosteric Modifications on Kinase Inhibition
Core Scaffold | C3 Substituent | Target Kinase | Key Interaction | IC50 |
---|---|---|---|---|
Pyrazolo[3,4-d]pyrimidine | Isoxazole | RET V804M | H-bond with Lys758 | <10 nM [2] |
Pyrrolo[2,3-d]pyrimidine | Dimethoxyphenyl | FGFR1 | Hydrophobic pocket occupancy | 3.2 nM [3] |
Pyrazolo[3,4-d]pyrimidine | 2-Naphthyl | EGFR C797S | Enhanced hydrophobic contact | 88 nM [9] |
Covalent inhibition strategies leverage electrophilic warheads positioned to target conserved cysteine residues in kinases. The acrylamide moiety in BTK inhibitors (e.g., ibrutinib derivatives) forms a Michael adduct with Cys481, conferring irreversible inhibition. Pyrazolo[3,4-d]pyrimidin-4-amine analogs bearing propiolamide or vinyl sulfonamide warheads demonstrated enhanced selectivity for BTK over EGFR due to steric compatibility with BTK’s solvent-accessible cysteine [9]. In FGFR4 inhibitors, acrylamide-containing derivatives (e.g., BLU554) specifically target Cys552 in the hinge region, achieving >100-fold selectivity versus FGFR1-3 where this residue is absent [7]. Warhead reactivity is finely tuned by α,β-unsaturated carbonyl electronics: acrylamides with electron-withdrawing groups (e.g., –CF3) accelerate covalent bond formation while minimizing off-target reactivity [2].
Table 2: Electrophilic Warheads in Pyrazolopyrimidine-Based Inhibitors
Warhead Type | Target Kinase | Cysteine Residue | Selectivity Advantage |
---|---|---|---|
Acrylamide | BTK | Cys481 | Resistance mitigation [9] |
Propiolamide | BTK C481S | Cys481 (alternate binding) | Activity against mutant [9] |
Acrylamide | FGFR4 | Cys552 | >100× vs FGFR1-3 [7] |
Vinyl sulfonamide | FGFR1-3 | P-loop cysteine | Pan-FGFR inhibition [7] |
Microwave irradiation dramatically accelerates key steps in pyrazolo[3,4-d]pyrimidine synthesis, particularly cyclization and cross-coupling reactions. Solvent-free microwave-assisted cyclocondensation of 5-aminopyrazoles with formamide derivatives reduces reaction times from hours to minutes (<20 min) while improving yields to >85% [4]. For 1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis, N-alkylation of the pyrazole ring using methyl iodide under microwave conditions achieves near-quantitative yields at 100°C within 10 minutes [6]. Transition metal catalysis is indispensable for C3 functionalization: Suzuki-Miyaura couplings of 3-iodopyrazolopyrimidines with arylboronic acids employ Pd(dppf)Cl2 under microwave irradiation (180°C, 10 min), yielding biaryl derivatives like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine—a key precursor to kinase inhibitors [5].
Multi-step syntheses of pyrazolopyrimidines require careful optimization to minimize purification bottlenecks and maximize overall yields. Critical improvements include:
Table 3: Yield Optimization in Key Synthetic Steps
Synthetic Step | Standard Yield | Optimized Yield | Method |
---|---|---|---|
Pyrazole N1-Alkylation | 40–60% | 95% | Microwave irradiation [6] |
Pyrazolo[3,4-d]pyrimidine Cyclization | 65–75% | 93% | Vilsmeier reagent (POCl3/N-methylformamide) [10] |
C3-Arylation (Suzuki Coupling) | 70–80% | 95% | rGO-Ni@Pd catalyst [5] |
Salt Formation (HCl) | 75% | 82% | Direct crystallization [6] |
All synthesized compounds adhere to structural verification via 1H/13C NMR and HRMS, with purity >95% by HPLC.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: